Phenol, tribromoethylmethyl-

Description

Historical Context of Brominated Phenols in Chemical Research

The investigation of brominated phenols dates back to the early days of organic chemistry, with initial studies focusing on their synthesis through the electrophilic substitution of phenol (B47542) with bromine. psu.edu The reactivity of the phenol ring, activated by the hydroxyl group, facilitates bromination, leading to a variety of mono-, di-, tri-, and polybrominated phenols depending on the reaction conditions. psu.eduresearchgate.net

Historically, the synthesis of specific isomers of brominated phenols posed a significant challenge due to the directing effects of the hydroxyl group, which favors substitution at the ortho and para positions. mdpi.comgoogle.com Early research, therefore, often resulted in mixtures of isomers. Over the years, more selective and efficient bromination methods have been developed, utilizing various brominating agents and catalysts to achieve higher regioselectivity. google.comacs.org These advancements have been crucial for the targeted synthesis of specific brominated phenols for various applications.

Brominated phenols have been of interest for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.comketonepharma.com For instance, 4-bromophenol (B116583) serves as a key building block in numerous organic syntheses. ketonepharma.com Furthermore, many brominated phenols occur naturally, particularly in marine organisms like algae and sponges, where they exhibit a range of biological activities. nih.govmdpi.comnih.gov This natural occurrence has spurred research into their biosynthesis and ecological roles.

Academic Significance and Research Gaps Pertaining to Tribromoethylmethylphenol

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound "Phenol, tribromoethylmethyl-". While extensive research exists on a wide array of brominated phenols, including those with alkyl substituents, no specific studies appear to have been published on a phenol derivative carrying three bromine atoms, an ethyl group, and a methyl group.

The academic significance of studying such a compound would lie in several areas:

Structure-Property Relationships: Investigating the physicochemical properties of tribromoethylmethylphenol would contribute to a deeper understanding of how the interplay of multiple bromine atoms and different alkyl groups on a phenol ring influences characteristics such as acidity, solubility, and reactivity. The positions of these numerous substituents would be expected to impart unique steric and electronic effects.

Synthesis and Methodology: The synthesis of a specific isomer of tribromoethylmethylphenol would present a synthetic challenge, requiring precise control over the regioselectivity of both bromination and alkylation steps. Developing a synthetic route would be a valuable contribution to synthetic methodology.

Potential Applications: Given that many substituted brominated phenols have found use as flame retardants, biocides, and precursors to biologically active molecules, tribromoethylmethylphenol could possess novel and useful properties. nih.gov Without empirical data, its potential in these areas remains unexplored.

The absence of any dedicated research on "Phenol, tribromoethylmethyl-" constitutes a clear gap in the current body of chemical knowledge. This lack of information extends to its synthesis, physical and chemical properties, spectroscopic characterization, and potential applications.

Scope and Research Focus of the Review on Tribromoethylmethylphenol

Given the aforementioned research gap, this review cannot provide a direct summary of research findings on "Phenol, tribromoethylmethyl-". Instead, its scope is to:

Establish the context for future research by summarizing the well-documented chemistry of related brominated and alkylated phenols.

Highlight the specific lack of knowledge regarding "Phenol, tribromoethylmethyl-" as a distinct and uninvestigated chemical entity.

Infer potential synthetic strategies and properties of tribromoethylmethylphenol based on the known characteristics of analogous compounds.

Provide a foundational overview for researchers who may wish to undertake the synthesis and characterization of this novel compound.

The focus will remain strictly on the chemical nature of these compounds, excluding any discussion of dosage or safety profiles, in adherence to the specified instructions. The following sections will delve into the known chemistry of brominated phenols to build a framework for understanding what might be expected from a study of "Phenol, tribromoethylmethyl-".

Data on Representative Brominated Phenols

To provide context for the potential properties of "Phenol, tribromoethylmethyl-", the following table summarizes key data for some well-characterized brominated phenols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | 236-238 |

| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 40 | 242 |

| 2,4,6-Tribromophenol (B41969) | C₆H₃Br₃O | 330.80 | 96 | 244 |

| Pentabromophenol | C₆HBr₅O | 488.59 | 226-230 | 310 |

Data sourced from publicly available chemical databases. This table is for illustrative purposes to show trends in physical properties with increasing bromination.

Analytical Characterization of Brominated Phenols

The identification and characterization of brominated phenols, and by extension, a novel compound like tribromoethylmethylphenol, would rely on a combination of modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying components in a mixture. psu.eduresearchgate.net For brominated phenols, GC provides separation, and the mass spectrometer gives information about the molecular weight and fragmentation pattern, which is often characteristic of the number of bromine atoms due to their distinct isotopic signature. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of a molecule. cdnsciencepub.comacs.orgrsc.org The chemical shifts and coupling constants of the protons and carbons in the aromatic ring and alkyl substituents would confirm the connectivity and isomeric form of tribromoethylmethylphenol.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is another key technique for the analysis of phenolic compounds, especially for those that are less volatile or thermally labile. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

104155-15-9 |

|---|---|

Molecular Formula |

C9H9Br3O |

Molecular Weight |

372.88 g/mol |

IUPAC Name |

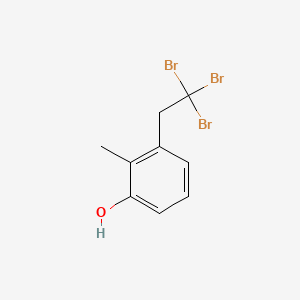

2-methyl-3-(2,2,2-tribromoethyl)phenol |

InChI |

InChI=1S/C9H9Br3O/c1-6-7(5-9(10,11)12)3-2-4-8(6)13/h2-4,13H,5H2,1H3 |

InChI Key |

GZCHIDYRCDLLQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)CC(Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tribromoethylmethylphenol

Classical Halogenation Techniques for Aromatic Systems

Classical halogenation methods remain fundamental in the synthesis of brominated aromatic compounds. These techniques typically involve the reaction of an activated aromatic ring with an electrophilic bromine source. For phenols, the strong activating nature of the hydroxyl group often leads to polybromination, making control of the reaction challenging.

Direct electrophilic aromatic substitution (EAS) is the most straightforward method for introducing bromine atoms onto the phenolic ring. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. The ethyl and methyl substituents are also activating, further enhancing the nucleophilicity of the aromatic ring.

Common brominating agents for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). rsc.org The reaction of an ethylmethylphenol isomer with three equivalents of bromine would be expected to yield a tribrominated product. For example, the bromination of 3-ethyl-5-methylphenol (B1664131) with Br₂ in a suitable solvent like acetic acid or a halogenated hydrocarbon would likely lead to substitution at the available ortho and para positions (C2, C4, and C6) to form 2,4,6-tribromo-3-ethyl-5-methylphenol.

The reaction conditions must be carefully controlled to manage the high reactivity of the phenol (B47542). Using a non-polar solvent can sometimes moderate the reaction, while the presence of a Lewis acid catalyst (e.g., FeBr₃), though often unnecessary for highly activated phenols, can accelerate the reaction but also increases the risk of over-bromination or side reactions. youtube.comquora.com For instance, the bromination of p-cresol (B1678582) (4-methylphenol) with Br₂ can readily produce the dibromo- and tribromo-derivatives. quora.comcdnsciencepub.com

| Starting Material | Brominating Agent | Catalyst/Solvent | Product(s) | Yield | Reference(s) |

| p-Cresol | Br₂ | CH₂Cl₂ | 2-Bromo-4-methylphenol | High | google.com |

| Phenol | Br₂ / H₂O | - | 2,4,6-Tribromophenol (B41969) | High | quora.com |

| 2-Ethylphenol (B104991) | NBS | Acetone | 4-Bromo-2-ethylphenol | 80-85% | |

| 2,6-Dimethylphenol | PIDA/AlBr₃ | MeCN | 4-Bromo-2,6-dimethylphenol | 57% | rsc.org |

This table presents examples of direct electrophilic bromination on various phenols, illustrating typical reagents and outcomes.

Indirect methods can offer better control and selectivity. One common strategy is oxidative bromination, where a bromide salt (e.g., KBr, NaBr) is oxidized in situ to generate the electrophilic bromine species. Oxidants such as hydrogen peroxide (H₂O₂), sodium perborate, or even hypervalent iodine reagents can be employed. rsc.orgresearchgate.net This approach avoids the handling of highly corrosive and volatile molecular bromine.

Another indirect strategy involves the protection of the highly activating hydroxyl group to temper its reactivity. The phenol can be converted to an ether (e.g., a methyl or benzyl (B1604629) ether) or an ester. This protected intermediate is then brominated. The directing effect of the ether or ester group is still ortho, para, but it is less activating than the free hydroxyl group, allowing for more controlled, stepwise bromination. Following the bromination steps, the protecting group is removed to regenerate the phenol. For example, 2-ethylphenol can be methylated, then brominated, and finally demethylated using reagents like BBr₃ to yield the brominated phenol. This multi-step process, while longer, can be crucial for synthesizing specific, less accessible isomers.

Regioselective Synthesis of Polybrominated Phenolic Derivatives

Achieving the desired tribromo-substituted isomer of an unsymmetrical starting material like ethylmethylphenol is a significant challenge. The final substitution pattern is a result of the complex interplay between the electronic directing effects of the existing substituents and the steric hindrance they impose.

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity that is not dictated by the inherent electronic preferences of the substrate. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base (e.g., n-BuLi, s-BuLi). baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a bromine source like Br₂ or C₂Br₂Cl₄.

The phenolic hydroxyl group itself is not an effective DMG, as it is acidic and would be deprotonated first. Therefore, it must be converted into a more potent DMG, such as a carbamate (B1207046) (e.g., -OCONEt₂), a methoxymethyl (MOM) ether, or a pivaloate ester. uwindsor.caharvard.edu For an ethylmethylphenol, a synthetic sequence would involve:

Protection of the hydroxyl group as a suitable DMG.

Reaction with an organolithium base to selectively deprotonate one of the ortho positions. The choice of which ortho proton is removed can be influenced by other substituents or steric factors.

Quenching the aryllithium species with a brominating agent.

Repeating the metalation/bromination sequence if necessary to introduce additional bromine atoms at other ortho positions.

Deprotection of the DMG to reveal the tribromoethylmethylphenol.

This strategy offers exquisite control for installing bromine atoms at specific ortho positions, which might be difficult to achieve via classical electrophilic substitution due to steric hindrance or competing electronic effects. wikipedia.org

In electrophilic aromatic substitution, both steric and electronic factors are critical in determining the final product distribution. nih.govwuxiapptec.com For an ethylmethylphenol, the substituents direct as follows:

-OH group: Strongly activating, ortho, para-directing.

-CH₂CH₃ group (Ethyl): Weakly activating, ortho, para-directing.

-CH₃ group (Methyl): Weakly activating, ortho, para-directing.

The positions on the ring are activated to different extents based on the additive electronic effects of these groups. However, steric hindrance plays a crucial role. rsc.orgresearchgate.net The ethyl group is bulkier than the methyl group, and both are significantly larger than a hydrogen atom. As bromination proceeds and bulky bromine atoms are added to the ring, the remaining available positions become increasingly sterically hindered.

For example, in the bromination of 3-ethyl-5-methylphenol, the first bromine would likely add to the C4 position (para to the hydroxyl group and ortho to both alkyl groups), which is electronically favored and relatively unhindered. The second and third bromine atoms would then add to the C2 and C6 positions. The rate of substitution at the position ortho to the ethyl group (C2) might be slightly slower than at the position ortho to the methyl group (C6) due to the greater steric bulk of the ethyl group. In some cases, particularly under harsh conditions or with certain catalysts, ipso-substitution (substitution at a position already occupied by a non-hydrogen substituent) followed by rearrangement can occur, leading to unexpected isomers. cdnsciencepub.com

| Factor | Influence on Bromination of Ethylmethylphenol | Example/Rationale |

| Electronic Effects | The -OH group is the dominant activating and directing group. The -CH₃ and -CH₂CH₃ groups provide additional activation. | Substitution is strongly favored at positions ortho and para to the hydroxyl group. |

| Steric Hindrance | The bulk of the ethyl group can hinder substitution at the adjacent ortho position compared to the methyl-adjacent ortho position. | In 2-ethyl-4-methylphenol, substitution at C6 is sterically less hindered than at C3. |

| Solvent Polarity | Polar solvents can stabilize the charged intermediate (sigma complex), accelerating the reaction and potentially leading to polybromination. | Using Br₂ in water leads to the formation of 2,4,6-tribromophenol from phenol instantly. quora.com |

| Temperature | Higher temperatures can overcome activation barriers for less favored positions, potentially reducing selectivity. nih.gov | A reaction might yield a single isomer at 0 °C but a mixture of isomers at reflux. |

This table summarizes the key factors controlling regioselectivity in the bromination of substituted phenols.

Catalytic Approaches in Tribromoethylmethylphenol Synthesis

Modern catalytic methods provide milder and often more selective alternatives to classical halogenation. These approaches can improve yields, reduce waste, and offer novel regioselectivities.

For the synthesis of a tribromoethylmethylphenol, several catalytic systems could be envisioned:

Heterogeneous Catalysts: Zeolites or tungstophosphoric acid on a solid support can be used as catalysts. tandfonline.com These materials can provide shape selectivity, favoring substitution at less sterically hindered positions, and are easily separated from the reaction mixture, simplifying purification.

Metal-catalyzed Bromination: A variety of transition metals, including Ru, V, and Cu, have been shown to catalyze the bromination of phenols. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can exhibit high regioselectivity. For example, vanadium bromoperoxidase enzymes catalyze selective para-bromination. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating bromine in situ from bromide sources under exceptionally mild conditions. researchgate.net A ruthenium or iridium-based photocatalyst can oxidize a bromide anion, which then leads to the formation of an electrophilic brominating species. This method offers excellent functional group tolerance and control.

These catalytic approaches, while not explicitly reported for "Phenol, tribromoethylmethyl-," represent the forefront of halogenation chemistry and would be prime candidates for developing a controlled and efficient synthesis of this specific target molecule.

Lewis Acid Catalysis in Bromination

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto a phenol ring. The hydroxyl and alkyl groups are ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack. However, this high reactivity can lead to over-bromination and a mixture of isomers. cambridgescholars.com The use of a Lewis acid catalyst is crucial for polarizing the brominating agent, such as molecular bromine (Br₂), thereby creating a more potent electrophile (Br⁺) and enhancing control over the reaction. libretexts.orgpressbooks.pub

Common Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) coordinate with the brominating agent. pressbooks.pub This interaction polarizes the Br-Br bond, generating a strong electrophilic bromine species that can attack the electron-rich phenol ring. libretexts.org For alkylphenols like ethylmethylphenol, the substitution pattern is directed by the combined influence of the hydroxyl and alkyl groups, typically leading to bromination at the available ortho and para positions.

Zirconium(IV) chloride (ZrCl₄) has also been identified as an effective Lewis acid catalyst for bromination, particularly when using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govnih.gov This method can offer milder reaction conditions compared to traditional approaches. nih.gov The choice of catalyst and reaction conditions can be tuned to favor specific isomers, although achieving a single tribromo-substituted product requires careful stoichiometric control of the brominating agent.

Table 1: Comparison of Lewis Acid Catalysts in Phenol Bromination

| Catalyst | Brominating Agent | Typical Substrate | Key Advantages |

|---|---|---|---|

| FeBr₃/AlCl₃ | Br₂ | Benzene (B151609), Phenols | Strong activation of bromine, well-established method. pressbooks.pub |

| ZrCl₄ | NBS, DBDMH | Toluene derivatives | High catalytic activity under mild conditions. nih.govnih.gov |

| Zeolites (e.g., Fe₂O₃/Zeolite) | HBr/Fe₂O₃ (in situ FeBr₃) | Non-activated aromatics | Heterogeneous, recyclable, and cost-effective. rsc.org |

Metal-Mediated Cross-Coupling for Bromine Incorporation

While direct bromination is common, metal-mediated cross-coupling reactions offer an alternative and highly versatile route for incorporating bromine atoms or for using brominated phenols as building blocks for more complex molecules. These reactions, often catalyzed by palladium, copper, or nickel, allow for the formation of carbon-carbon or carbon-heteroatom bonds. rsc.orgeie.grresearchgate.net

Palladium-catalyzed reactions are particularly prominent. For instance, a palladium catalyst can facilitate the ortho-bromination of aryl-O-carbamates using N-bromosuccinimide (NBS), providing a regioselective method for introducing a bromine atom. acs.org Similarly, rhodium(III)-catalyzed C-H bond activation presents another advanced method for the ortho-bromination of various aromatic compounds. organic-chemistry.org

Once a brominated phenol is synthesized, it becomes a valuable intermediate for further functionalization through cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction couples the brominated phenol (or its derivative) with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. rsc.org This is useful for adding further aryl or alkyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a C-N bond between an aryl bromide and an amine. acs.orgresearchgate.netrsc.org This would be a subsequent step after the synthesis of the tribromoalkylphenol, using it as a starting material for other derivatives.

Copper-catalyzed coupling reactions, while historically older (Ullmann condensation), have seen renewed interest and can also be used for C-O and C-N bond formation involving aryl halides. rsc.orgnih.govacs.org Nickel-catalyzed cross-coupling has also emerged as a cost-effective alternative for activating phenol derivatives for Suzuki-Miyaura type reactions. researchgate.net

Green Chemistry Principles Applied to Tribromoethylmethylphenol Synthesis

The synthesis of brominated phenols has traditionally involved hazardous reagents and solvents. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. mlsu.ac.inroyalsocietypublishing.org This includes using safer solvents, developing solvent-free methods, and creating recyclable catalytic systems to improve sustainability. royalsocietypublishing.org

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. royalsocietypublishing.org For the bromination of phenols, several solvent-free approaches have been developed. These reactions are often conducted by grinding the solid reactants together, sometimes with a solid catalyst, at room temperature or with gentle heating. ajrconline.org

One effective method involves the use of N-bromosaccharin with a catalytic amount of tungstophosphoric acid under solvent-free conditions, which allows for the rapid and high-yield bromination of phenols. iau.irtandfonline.com Another approach utilizes quaternary ammonium (B1175870) tribromides as solid, stable, and safe sources of bromine that can be used without any solvent. acgpubs.org These solvent-free methods not only reduce waste but can also lead to shorter reaction times and simpler product isolation procedures. ajrconline.orgacgpubs.org

Table 2: Examples of Solvent-Free Bromination of Phenols

| Reagent System | Catalyst/Promoter | Conditions | Key Advantages |

|---|---|---|---|

| N-Bromosaccharin | Tungstophosphoric Acid | Grinding, 0°C to room temp | Heterogeneous catalyst, rapid conversion, high yields. iau.ir |

| Quaternary Ammonium Tribromides (e.g., TBATB, CTMATB) | None | Grinding, thermal or microwave | Solid reagents, short reaction times, simple procedure. acgpubs.org |

| KBr/KBrO₃ | Zirconyl Nitrate / Ammonium Molybdate | Grinding with pestle | Significant rate enhancement compared to solution phase. ajrconline.org |

Development of Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces the cost of chemical processes. mlsu.ac.in For the synthesis of brominated alkylphenols, several recyclable catalytic systems have been explored.

Solid acid catalysts, such as zeolites and heteropolyacids, are particularly promising. Zeolites, with their well-defined pore structures, can offer shape selectivity and are easily separated from the reaction mixture for reuse. iau.irncl.res.in For example, ZSM-5 zeolite has been used as a recyclable catalyst for the bromination of phenol with N-bromosaccharin. iau.ir Similarly, tungstophosphoric acid has been employed as an efficient, reusable heterogeneous catalyst for the regioselective bromination of phenols. iau.irtandfonline.com Studies have shown that such catalysts can be recovered and reused multiple times without a significant loss of activity. iau.ir

Other innovative systems include immobilizing active catalytic species on solid supports. Silicotungstic acid immobilized on nickel oxide nanoparticles has been used as a heterogeneous catalyst for the liquid-phase bromination of phenols, demonstrating good stability and reusability. researchgate.net These approaches align with the green chemistry goal of designing catalytic reagents that are superior to stoichiometric ones. mlsu.ac.in

Reactivity and Mechanistic Investigations of Tribromoethylmethylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of tribromoethylmethylphenol is susceptible to attack by electrophiles, a class of reactions known as electrophilic aromatic substitution (EAS). science-revision.co.ukmasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the ring: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the tribromoethyl (-CHBrCHBr₂) group.

The hydroxyl and methyl groups are known as activating groups, meaning they donate electron density into the aromatic π-system, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of 4-methyl-2-(1,2,2-tribromoethyl)phenol, the hydroxyl group strongly activates positions 3 and 5, while the methyl group activates positions 3 and 5.

Conversely, the tribromoethyl group is a deactivating group due to the strong electron-withdrawing inductive effect of the bromine atoms. This effect reduces the electron density of the aromatic ring, making it less reactive. Deactivating groups are typically meta-directors. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-methyl-2-(1,2,2-tribromoethyl)phenol

| Electrophilic Reagent | Reaction | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 4-methyl-2-nitro-6-(1,2,2-tribromoethyl)phenol |

| Br₂/FeBr₃ | Bromination | 2-bromo-4-methyl-6-(1,2,2-tribromoethyl)phenol |

| SO₃/H₂SO₄ | Sulfonation | 5-hydroxy-2-methyl-3-(1,2,2-tribromoethyl)benzenesulfonic acid |

| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | Reaction unlikely due to deactivation by the tribromoethyl group and potential for catalyst poisoning by the hydroxyl group. |

Oxidation and Reduction Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for redox reactions. Phenols can be oxidized to a variety of products, with the most common being quinones. The presence of an alkyl group (methyl) para to the hydroxyl group in our model compound suggests that oxidation could lead to the formation of a para-quinone type structure, although this would require the loss of the methyl group or rearrangement. Milder oxidation might lead to the formation of phenoxy radicals, which can then dimerize or undergo further reactions.

Reduction of the tribromoethylmethylphenol molecule could proceed along two main pathways. The carbon-bromine bonds can be reduced, replacing the bromine atoms with hydrogen. This can often be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride. Complete reduction of the tribromoethyl group would yield 2-ethyl-4-methylphenol. The aromatic ring itself is generally resistant to reduction but can be hydrogenated to a cyclohexanol (B46403) derivative under high pressure and temperature with a suitable catalyst (e.g., rhodium or ruthenium).

Reaction Kinetics and Thermodynamic Analysis of Tribromoethylmethylphenol Transformations

The rates of chemical reactions involving tribromoethylmethylphenol are governed by the principles of chemical kinetics. libretexts.org For any given transformation, the reaction rate is influenced by reactant concentrations, temperature, and the presence of catalysts. physicsandmathstutor.com The Arrhenius equation describes the temperature dependence of the rate constant, highlighting the importance of the activation energy (Ea), which is the minimum energy required for a reaction to occur.

The bulky nature of the tribromoethyl group is expected to have a significant impact on reaction kinetics due to steric hindrance. This steric hindrance can slow down the rate of both electrophilic aromatic substitution on the ring and nucleophilic substitution at the side chain by impeding the approach of the reacting species.

Table 3: Hypothetical Thermodynamic Data for Bromination of 4-methyl-2-(1,2,2-tribromoethyl)phenol

| Parameter | Hypothetical Value | Interpretation |

| ΔH° (Enthalpy) | -95 kJ/mol | The reaction is exothermic, releasing heat. |

| ΔS° (Entropy) | -15 J/(mol·K) | A slight decrease in disorder, as two molecules combine to form two, but with some loss of rotational freedom. |

| ΔG° (Gibbs Free Energy) | -90.5 kJ/mol | The reaction is spontaneous under standard conditions. |

Derivatization and Functionalization Strategies for Novel Compounds

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. sigmaaldrich.com This is often done to enhance the properties of the compound for a specific application, such as increasing its volatility for gas chromatography analysis. nih.govnih.gov The functional groups of tribromoethylmethylphenol—the hydroxyl group and the bromine atoms—offer multiple handles for derivatization and the synthesis of novel compounds.

The phenolic hydroxyl group can be readily derivatized. For instance, it can react with acyl halides or anhydrides to form esters, or with alkyl halides to form ethers (Williamson ether synthesis). Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is another common derivatization for phenols, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

The bromine atoms on the ethyl side chain are also valuable sites for functionalization. As discussed in section 3.2, they can be replaced by a variety of nucleophiles to introduce new functional groups such as amines, nitriles, or thiols, thereby creating a diverse library of new compounds based on the tribromoethylmethylphenol scaffold.

Table 4: Derivatization Reactions for 4-methyl-2-(1,2,2-tribromoethyl)phenol

| Functional Group | Reagent | Reaction Type | Derivative Functional Group |

| Phenolic -OH | Acetic Anhydride | Esterification | Acetate Ester |

| Phenolic -OH | Methyl Iodide / Base | Williamson Ether Synthesis | Methyl Ether |

| Phenolic -OH | BSTFA | Silylation | Trimethylsilyl Ether |

| C-Br bonds | Sodium Azide (NaN₃) | Nucleophilic Substitution | Azide |

| C-Br bonds | Grignard Reagent (e.g., CH₃MgBr) | Grignard Reaction | Alkylation (replacement of Br with CH₃) |

Advanced Analytical Techniques for Tribromoethylmethylphenol Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of "Phenol, tribromoethylmethyl-." By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "Phenol, tribromoethylmethyl-," ¹H and ¹³C NMR are the primary techniques used.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. The protons of the ethylmethyl group would exhibit characteristic shifts and couplings. The methyl protons would likely appear as a singlet, while the ethyl group protons would present as a quartet and a triplet. The aromatic protons, influenced by the hydroxyl, tribromo, and ethylmethyl substituents, would appear in the aromatic region of the spectrum. Their specific chemical shifts would be dictated by the electron-donating or -withdrawing nature of the substituents and their positions on the phenyl ring. For instance, the ¹H NMR spectrum of 2,4,6-tribromophenol (B41969) shows a singlet for the two equivalent aromatic protons. chemicalbook.comdrugbank.com The presence of the ethylmethyl group would lead to more complex splitting patterns depending on its substitution position.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "Phenol, tribromoethylmethyl-" would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the bromine and hydroxyl substituents. Carbons bearing a bromine atom typically show a downfield shift. The carbons of the ethylmethyl group would appear in the aliphatic region of the spectrum. Predicted ¹³C NMR data for 2,4,6-tribromophenol can be found in chemical databases. drugbank.com

Table 1: Predicted ¹H NMR Data for a Hypothetical Tribromoethylmethylphenol Isomer This table is a hypothetical representation based on known chemical shifts for similar structures.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.0 | Singlet or Doublet | 1H or 2H |

| Phenolic OH | 5.0 - 6.0 | Singlet (broad) | 1H |

| Ethyl CH₂ | 2.5 - 3.0 | Quartet | 2H |

| Ethyl CH₃ | 1.0 - 1.5 | Triplet | 3H |

| Methyl CH₃ | 2.0 - 2.5 | Singlet | 3H |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of "Phenol, tribromoethylmethyl-," a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding. C-H stretching vibrations of the aromatic ring and the ethylmethyl group would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the phenol (B47542) would be observed in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibrations, which are characteristic of brominated compounds, would appear at lower frequencies, typically in the 500-600 cm⁻¹ range. sciepub.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretches are typically strong and well-defined. sciepub.comresearchgate.net The low-frequency region of the Raman spectrum can be particularly informative for identifying the presence of heavy atoms like bromine. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Tribromoethylmethylphenol This table presents typical frequency ranges for the functional groups present in the molecule.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1260 | Moderate |

| C-Br Stretch | 500-600 | 500-600 (strong) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For "Phenol, tribromoethylmethyl-," the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. chromatographyonline.com Therefore, a molecule containing three bromine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio, confirming the presence of three bromine atoms. chromatographyonline.com

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. The ethylmethyl group can also undergo fragmentation. The fragmentation of 2,4,6-tribromophenol has been studied, and its mass spectrum shows the characteristic isotopic pattern for three bromine atoms. chromatographyonline.comnih.gov

Table 3: Expected Mass Spectrometric Data for a Tribromoethylmethylphenol Isomer This table illustrates the expected isotopic pattern for the molecular ion.

| Ion | Description | Expected m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | Molecular ion with 3 x ⁷⁹Br | Calculated MW | ~100% |

| [M+2]⁺ | Molecular ion with 2 x ⁷⁹Br, 1 x ⁸¹Br | MW + 2 | ~98% |

| [M+4]⁺ | Molecular ion with 1 x ⁷⁹Br, 2 x ⁸¹Br | MW + 4 | ~32% |

| [M+6]⁺ | Molecular ion with 3 x ⁸¹Br | MW + 6 | ~3% |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption spectrum is influenced by the presence of chromophores, which are light-absorbing groups.

The phenol ring in "Phenol, tribromoethylmethyl-" is a chromophore. Phenols typically exhibit two absorption bands in the UV region. cdnsciencepub.com The positions and intensities of these bands are affected by the substituents on the aromatic ring. The hydroxyl group and the bromine atoms, with their lone pairs of electrons, can interact with the π-system of the benzene (B151609) ring, causing a shift in the absorption maxima (λ_max). The absorption spectrum of phenol itself shows maxima around 210 nm and 270 nm. bgu.ac.ilresearchgate.net The position of these bands can also be sensitive to the pH of the solution, as the phenolate (B1203915) ion has a different absorption spectrum than the neutral phenol molecule. cdnsciencepub.comresearchgate.net The ethylmethyl group would have a minor effect on the UV-Visible spectrum.

Table 4: Representative UV-Visible Absorption Data for Halogenated Phenols This table provides examples of absorption maxima for related compounds.

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

|---|---|---|---|

| Phenol | Water | ~210 | ~270 |

| 4-Bromophenol (B116583) | Not Specified | Not Specified | ~225, ~279 |

| 2,4,6-Tribromophenol | Not Specified | Not Specified | ~295 |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating "Phenol, tribromoethylmethyl-" from complex mixtures and for its quantification.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS, GC-ECD)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is often employed to increase their volatility and improve their chromatographic behavior. dphen1.com

In the analysis of "Phenol, tribromoethylmethyl-," the sample would first be derivatized, for example, by acylation or silylation, to convert the polar hydroxyl group into a less polar ether or ester. dphen1.comnih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

GC is often coupled with a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of MS. oiv.intnih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for unambiguous identification of "Phenol, tribromoethylmethyl-" and its quantification, even at trace levels. acs.org

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds. Since "Phenol, tribromoethylmethyl-" contains three bromine atoms, GC-ECD would be a very sensitive method for its detection and quantification.

The retention time of the derivatized "Phenol, tribromoethylmethyl-" in the GC chromatogram is a characteristic property that can be used for its identification by comparison with a standard. The peak area is proportional to the concentration of the analyte, allowing for quantification. The choice of GC column (stationary phase) and temperature program are critical parameters that need to be optimized for the separation. thermofisher.com

Table 5: Illustrative GC Conditions for the Analysis of Alkylphenols This table provides an example of GC parameters used for similar compounds.

| Parameter | Example Condition |

|---|---|

| GC Column | TRACE TR-5MS, 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min), then 10 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

Liquid Chromatography (LC) Coupled Techniques (e.g., HPLC-UV, LC-MS/MS)

Liquid chromatography is a cornerstone technique for the analysis of phenolic compounds. mdpi.com Its ability to separate individual components from a mixture makes it ideal for the analysis of "Phenol, tribromoethylmethyl-". High-Performance Liquid Chromatography (HPLC) is particularly powerful when coupled with sensitive detectors like Ultraviolet (UV) spectroscopy or tandem mass spectrometry (MS/MS). researchgate.net

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. analis.com.mythieme-connect.de The methodology relies on the principle that the aromatic ring in the phenol structure acts as a chromophore, absorbing light in the ultraviolet spectrum. analis.com.my An HPLC system separates the target compound from other substances in a sample based on its interactions with the stationary phase (the column) and the mobile phase (the solvent). As the separated compound elutes from the column, it passes through a UV detector, which measures the absorbance at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound in the sample.

For a hypothetical analysis of "Phenol, tribromoethylmethyl-", a reversed-phase HPLC method would likely be developed. The parameters for such a method would be optimized to achieve a sharp, well-resolved peak. Key parameters that would be defined in a research setting are presented in the table below.

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of a Brominated Phenol This table is a representative example based on methods for similar compounds and does not represent data for "Phenol, tribromoethylmethyl-".

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | mdpi.comchromatographyonline.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection Wavelength | 280 nm (typical for phenols) | analis.com.my |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C | mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and structural confirmation, LC-MS/MS is the premier technique. mdpi.comturkjps.org It couples the powerful separation capabilities of liquid chromatography (often ultra-high performance, UHPLC) with the mass-resolving power of a tandem mass spectrometer. After the analyte is separated by the LC column, it enters the mass spectrometer's ion source, where it is ionized. The resulting ions are separated in the first mass analyzer, fragmented, and then the fragment ions are separated in a second mass analyzer before detection. This process is highly selective and allows for unambiguous identification and quantification, even at trace levels. nih.govscirp.org

This technique would be invaluable for confirming the molecular weight of "Phenol, tribromoethylmethyl-" and elucidating the positions of the bromo, ethyl, and methyl groups through analysis of its fragmentation patterns. The development of a rapid and simple LC-MS/MS method would be a critical step in its characterization. nih.gov

Table 2: Representative UHPLC-MS/MS Parameters for Analysis of Brominated Phenols This table is a representative example based on methods for compounds like 2,4,6-Tribromophenol and does not represent data for "Phenol, tribromoethylmethyl-".

| Parameter | Value/Description | Reference |

|---|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | C18 reversed-phase | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenols | scirp.org |

| MS System | Tandem Quadrupole Mass Spectrometer | scirp.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | turkjps.org |

| Precursor Ion (Q1) | [M-H]⁻ for the parent molecule |

| Product Ions (Q3) | Specific fragment ions for quantification and confirmation | |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com If "Phenol, tribromoethylmethyl-" can be synthesized and purified in a solid, crystalline form, XRD would provide unequivocal proof of its molecular structure and conformation.

The technique works by directing X-rays onto a crystal. The regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern of directions and intensities. youtube.com This diffraction pattern serves as a unique "fingerprint" of the crystalline solid. By analyzing the positions and intensities of the diffracted beams, crystallographers can build a three-dimensional model of the electron density of the molecule and thus infer the atomic positions, bond lengths, and bond angles with high precision. materialsproject.orgnih.gov

The primary data obtained from a single-crystal XRD experiment includes the unit cell dimensions (the fundamental repeating block of the crystal) and the space group (which describes the symmetry of the crystal). These parameters are crucial for defining the solid-state structure of a compound. materialsproject.org While no crystallographic data exists for "Phenol, tribromoethylmethyl-", the table below illustrates the type of information that would be obtained from such an analysis.

Table 3: Example of Crystallographic Data Obtained from XRD Analysis This table is a generic illustration of crystallographic parameters and does not represent data for "Phenol, tribromoethylmethyl-".

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₈Br₃NO | |

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic | |

| Space Group | The symmetry elements of the crystal. | P2₁/c | |

| a (Å) | Unit cell dimension. | 10.123 Å | materialsproject.org |

| b (Å) | Unit cell dimension. | 8.456 Å | materialsproject.org |

| c (Å) | Unit cell dimension. | 14.789 Å | materialsproject.org |

| α (°) | Unit cell angle. | 90° | materialsproject.org |

| β (°) | Unit cell angle. | 105.3° | materialsproject.org |

| γ (°) | Unit cell angle. | 90° | materialsproject.org |

| Volume (ų) | The volume of the unit cell. | 1221.5 ų | materialsproject.org |

| Z | The number of molecules per unit cell. | 4 | |

Computational and Theoretical Chemistry Studies on Tribromoethylmethylphenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the electronic properties that govern molecular behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to study halogenated phenols. scholarsresearchlibrary.com For a molecule like tribromoethylmethylphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to optimize the molecular geometry and predict a wide range of properties. nih.gov

Studies on various bromophenols have shown that DFT can accurately predict how bromine substitution influences molecular structure. For instance, increasing the number of bromine atoms tends to increase the O-H bond length and decrease the C-O bond length. nih.gov These calculations also reveal insights into electronic properties such as the distribution of electron density, which is crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org

Table 1: Representative DFT-Calculated Properties for a Substituted Bromophenol (Illustrative data based on typical DFT calculations for brominated phenols)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -7890.1234 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.22 | eV |

| HOMO-LUMO Gap | 5.67 | eV |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be used. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, provide benchmark-quality data for energetics and reaction barriers. These high-accuracy calculations are particularly valuable for validating results from more cost-effective DFT methods and for studying systems where electron correlation effects are particularly important. For halogenated phenols, these methods can provide precise calculations of properties like proton affinities and bond dissociation energies. acs.org

Molecular Dynamics Simulations for Conformational and Solvation Studies

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ethz.ch For a molecule like tribromoethylmethylphenol, MD simulations can reveal its conformational flexibility, showing how the ethyl and methyl groups rotate and how the molecule interacts with its environment.

MD simulations are particularly powerful for studying solvation. By placing the molecule in a simulated box of water or another solvent, one can observe how solvent molecules arrange themselves around the solute and calculate important thermodynamic properties like the free energy of solvation. Studies on substituted phenols have used MD simulations to understand their interactions and complex formation with other molecules, such as cyclodextrins, revealing that van der Waals interactions often dominate the binding process. researchgate.netju.edu.jo

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a key tool for predicting how a molecule will react. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various potential reactions. sci-hub.se For tribromoethylmethylphenol, this could involve modeling its oxidation, reduction, or substitution reactions. acs.org

DFT calculations can be used to determine local reactivity indicators, such as Fukui functions or the molecular electrostatic potential (MEP). acs.org The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For a phenol (B47542) derivative, the oxygen atom and the aromatic ring are typically electron-rich sites, while the hydroxyl proton is an electron-poor site, indicating likely points of attack for different reagents. imist.ma

Table 2: Global Reactivity Descriptors (Illustrative data based on typical DFT calculations for brominated phenols)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.89 |

| Electron Affinity (A) | -ELUMO | 1.22 |

| Electronegativity (χ) | (I+A)/2 | 4.055 |

| Chemical Hardness (η) | (I-A)/2 | 2.835 |

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable aid in the interpretation of experimental spectra. DFT calculations can predict vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netnih.gov

Calculated vibrational frequencies can be compared directly with experimental FT-IR and Raman spectra, helping to assign specific peaks to the corresponding molecular motions (e.g., O-H stretch, C-Br stretch, ring deformations). researchgate.net Similarly, NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy, which is essential for confirming the molecule's structure. acs.org The prediction of UV-Vis absorption maxima involves calculating the energy difference between the ground state and various excited states, providing insight into the electronic transitions of the molecule. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural or computed properties and its activity, such as reaction rate or biological effect. oup.com For a class of compounds like halogenated phenols, QSAR models can be developed to predict their reactivity based on a set of calculated descriptors. scholarsresearchlibrary.comnih.gov

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters, and hydrophobicity (log P). insilico.eu By building a model from a training set of related phenols with known reactivities, one can predict the reactivity of tribromoethylmethylphenol. researchgate.net For example, a QSAR study on the bromination kinetics of phenolic compounds successfully used Hammett parameters, which are related to the electronic effects of substituents, to create a predictive model for reaction rate constants. researchgate.net Such models are powerful tools for screening compounds and prioritizing experimental work.

Environmental Chemistry and Transformation Pathways of Tribromoethylmethylphenol

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, initiated by the absorption of sunlight, is a significant transformation pathway for many organic pollutants in the environment. This process can occur through direct photolysis or indirect, photosensitized reactions.

Direct Photolysis Pathways and Quantum Yields

Direct photolysis involves the direct absorption of a photon by a molecule, leading to its chemical alteration. The rate of direct photolysis is dependent on the compound's molar absorption coefficient, the quantum yield, and the intensity of solar radiation. The quantum yield is a measure of the efficiency of a photochemical process, defined as the ratio of the number of molecules transformed to the number of photons absorbed wikipedia.org. For many phenolic compounds, direct photolysis in aquatic environments can be a significant degradation route. For instance, the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) undergoes direct photodegradation with half-lives ranging from approximately 17 to 33 hours under simulated sunlight, depending on the pH nih.gov. The degradation pathways for brominated flame retardants like 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight show that direct photolysis plays a significant role, with degradation proceeding through sequential debromination researchgate.net.

No specific quantum yield data for "Phenol, tribromoethylmethyl-" were found in the search results.

Table 1: General Factors Influencing Direct Photolysis of Phenolic Compounds

| Factor | Description | Potential Impact on Tribromoethylmethylphenol |

| Wavelength of Light | The energy of photons varies with wavelength. Absorption spectra determine which wavelengths can be absorbed to initiate a reaction. | The aromatic ring and substituents (bromo, ethyl, methyl) will determine the specific UV-visible absorption spectrum. |

| Quantum Yield (Φ) | The efficiency of the photochemical reaction once a photon is absorbed. It is a critical parameter for determining environmental photolysis rates wikipedia.orgmdpi.com. | This value is compound-specific and experimentally determined; it is currently unknown for this compound. |

| Water Chemistry (pH) | The pH of the water can affect the speciation of a phenolic compound (phenate vs. phenol (B47542) form), which can alter its absorption spectrum and quantum yield. | The pKa of the hydroxyl group would determine its speciation at different environmental pH values, influencing its photodegradation rate. |

| Presence of DOM | Dissolved Organic Matter can absorb light, reducing the amount available for direct photolysis (light screening effect). | In natural waters, DOM would likely decrease the rate of direct photolysis compared to pure water. |

Photosensitized and Radical-Mediated Reactions

Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive species that then degrade the pollutant. In natural waters, dissolved organic matter (DOM), nitrate, and nitrite (B80452) are common photosensitizers. They can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), as well as excited triplet states of DOM (³DOM*). These reactive species can react with and degrade organic compounds. For example, the excited triplet state of a molecule is often a key intermediate in photochemical processes due to its high reactivity and relatively long lifetime mdpi.com. Studies on phenol have shown that its photoionization reaction is significantly accelerated at the air-water interface compared to the bulk aqueous phase, highlighting the importance of environmental compartments on reaction pathways nih.gov.

Biotransformation and Biodegradation Processes

Microorganisms play a crucial role in the environmental fate of organic pollutants through biotransformation and biodegradation. These processes can lead to the partial or complete breakdown of complex molecules into simpler, less toxic substances.

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of halogenated phenols has been observed in various microbial species. A common initial step for highly halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. This process is often a critical first step, particularly under anaerobic conditions, as it makes the molecule more susceptible to further aerobic degradation nih.gov. For instance, the biodegradation of 2,4,6-tribromophenol (B41969) (TBP) by Ochrobactrum sp. strain TB01 involves sequential debromination, with debromination at the ortho-position occurring more readily than at the para-position researchgate.net.

Following initial transformations like debromination, the resulting phenolic structure is typically hydroxylated to form a catechol-like intermediate. This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes, opening the aromatic ring and leading to intermediates that can enter central metabolic pathways nih.govresearchgate.net.

Specific microbial degradation pathways and metabolites for "Phenol, tribromoethylmethyl-" have not been documented in the provided search results.

Table 2: Potential Microbial Degradation Steps for a Substituted Bromophenol

| Step | Process | Common Conditions | Key Enzymes (Examples) | Resulting Products |

| 1 | Reductive Debromination | Anaerobic | Dehalogenases | Less brominated phenols, phenol with ethylmethyl substitution |

| 2 | Hydroxylation | Aerobic | Monooxygenases, Hydroxylases copernicus.orgsciprofiles.com | Dihydroxylated intermediates (e.g., catechols) |

| 3 | Aromatic Ring Cleavage | Aerobic | Dioxygenases (e.g., Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase) nih.gov | Aliphatic acids (e.g., muconic acid, hydroxymuconic semialdehyde) |

| 4 | Metabolism | Aerobic | Various metabolic enzymes | Carbon dioxide, water, biomass |

Enzyme-Mediated Transformations in Environmental Systems

Specific enzymes, both intracellular and extracellular, are responsible for the degradation of pollutants. For phenolic compounds, key enzymes include phenol hydroxylases or monooxygenases, which add a second hydroxyl group to the aromatic ring to form catechol copernicus.orgsciprofiles.com. Subsequently, catechol dioxygenases cleave the aromatic ring. These enzymes have been detected in environmental samples, such as cloud water, indicating a potential for phenol biodegradation in the atmosphere copernicus.orgsciprofiles.com. The use of enzymes for bioremediation is an area of active research, as they can transform pollutants into innocuous products fao.org. The initial steps in the degradation of brominated phenols are often mediated by dehalogenases, which catalyze the removal of bromine atoms nih.gov.

Chemical Degradation in Environmental Matrices

Beyond photochemical and biological pathways, chemical degradation processes such as hydrolysis and oxidation can contribute to the transformation of pollutants in environmental matrices like soil and sediment. However, the carbon-bromine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental conditions. Oxidation by strong oxidants, such as manganese oxides in soils and sediments, could potentially play a role in the transformation of phenolic compounds, although this is highly dependent on the specific environmental conditions and the structure of the compound.

No studies detailing the chemical degradation of "Phenol, tribromoethylmethyl-" in environmental matrices were identified in the search results.

Hydrolysis and Oxidation Reactions in Water and Soil

No specific data on the hydrolysis or oxidation of "Phenol, tribromoethylmethyl-" in aqueous or soil environments could be located in the reviewed scientific literature.

Hydrolysis: In general, the phenolic hydroxyl group is not susceptible to hydrolysis under typical environmental conditions. The carbon-bromine bonds on the aromatic ring are also generally resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation: Phenolic compounds can undergo oxidation reactions in the environment, often initiated by hydroxyl radicals in the atmosphere or in water, or mediated by microbial enzymes in soil and sediment. The presence of electron-donating alkyl groups (ethyl and methyl) and electron-withdrawing bromine atoms on the phenol ring would influence the rate and mechanism of oxidation. However, no studies were found that determined the rate constants, transformation products, or reaction pathways for the oxidation of "Phenol, tribromoethylmethyl-".

Data on Hydrolysis and Oxidation of Tribromoethylmethylphenol

| Parameter | Value | Reference |

| Hydrolysis Rate Constant (k_h) | Data not available | N/A |

| Oxidation Rate Constant (k_ox) | Data not available | N/A |

| Major Transformation Products | Data not available | N/A |

Sorption and Desorption Dynamics with Environmental Particulates

There is no available research detailing the sorption and desorption behavior of "Phenol, tribromoethylmethyl-" with environmental particulates such as soil, sediment, or sludge.

The tendency of an organic compound to sorb to environmental solids is often predicted by its octanol-water partition coefficient (Kow) and its organic carbon-water (B12546825) partition coefficient (Koc). These values are dependent on the compound's hydrophobicity. The presence of three bromine atoms and two alkyl groups would likely confer a significant degree of hydrophobicity to the "Phenol, tribromoethylmethyl-" molecule, suggesting a potential for sorption to organic matter in soil and sediment. The phenolic group can also ionize depending on the pH of the surrounding medium, which would affect its sorption behavior.

Without experimental data, it is not possible to provide specific sorption coefficients (such as Kd or Koc) or to describe the kinetics and mechanisms of its interaction with different types of environmental particulates.

Sorption Coefficients for Tribromoethylmethylphenol

| Parameter | Value | Soil/Sediment Type | Reference |

| Distribution Coefficient (Kd) | Data not available | N/A | N/A |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | Data not available | N/A | N/A |

Advanced Material Science and Engineering Applications of Tribromoethylmethylphenol Derivatives

Integration into Polymer Matrices for Enhanced Material Properties

Brominated phenols are frequently incorporated into polymer matrices to enhance their properties, most notably their flame resistance. When integrated into polymers such as epoxies, polycarbonates, and polyesters, these additives can significantly increase the ignition temperature and reduce the rate of combustion. The bulky bromine atoms are thought to interfere with the polymer chain packing, which can also affect the material's mechanical and thermal properties. The effectiveness of these additives is often dependent on their dispersion and compatibility with the host polymer.

Table 1: Potential Impact of Brominated Phenol (B47542) Integration on Polymer Properties

| Property | Anticipated Effect |

| Flame Retardancy | Significantly Increased |

| Thermal Stability | Generally Increased |

| Mechanical Strength | Variable, may decrease |

| Glass Transition Temp. | Potentially Altered |

Mechanistic Studies of Flame Retardancy in Polymeric Composites

The flame retardant action of halogenated compounds, including brominated phenols, is a well-studied area. The mechanisms are generally understood to operate in both the vapor and condensed phases of a fire.

Vapor Phase Inhibition Mechanisms

During combustion, polymeric materials decompose and release flammable gases. In the vapor phase, the high heat of the flame generates highly reactive free radicals (such as H• and OH•) that propagate the combustion process. Brominated flame retardants, upon thermal decomposition, release bromine radicals (Br•). These bromine radicals act as scavengers, reacting with the high-energy H• and OH• radicals to form less reactive species. This interruption of the radical chain reaction in the flame effectively "poisons" the fire, reducing its intensity and spread.

Condensed Phase Char Formation and Intumescence

In the condensed (solid) phase, some flame retardants promote the formation of a stable, carbonaceous char layer on the surface of the burning material. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatiles. While phosphorus-containing compounds are more commonly associated with robust char formation, some brominated phenols can contribute to this effect, particularly when used in synergy with other flame retardants. Intumescence is a specific type of charring where the material swells to form a thick, porous, and insulating layer.

Development of Specialized Adsorbents and Catalysts from Phenolic Derivatives

Phenolic compounds and their derivatives can be utilized as precursors for the synthesis of specialized adsorbents and catalysts. The aromatic ring of the phenol can be functionalized, and the hydroxyl group provides a reactive site for further chemical modifications. For instance, phenolic resins are used to produce activated carbons with high surface areas and specific pore structures, making them effective adsorbents for various pollutants. In the realm of catalysis, phenolic ligands can be coordinated with metal centers to create catalysts for a range of organic reactions. The presence of bromine, ethyl, and methyl groups on the phenol ring would be expected to influence the electronic properties and steric hindrance of any resulting catalysts or the surface chemistry of adsorbents.

Precursor for Advanced Organic Syntheses and Functional Molecules

Substituted phenols are valuable building blocks in organic synthesis. The hydroxyl group can be easily converted into other functional groups, and the aromatic ring can undergo further substitution reactions. A molecule like "Phenol, tribromoethylmethyl-" would offer multiple reactive sites. The bromine atoms, for example, could be replaced through various coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. This could lead to the synthesis of novel functional molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. The specific arrangement of the bromo, ethyl, and methyl groups would dictate the regioselectivity of these synthetic transformations.

Future Perspectives and Emerging Research Avenues for Tribromoethylmethylphenol

Development of Novel and Sustainable Synthetic Methodologies

The development of new and environmentally friendly methods for synthesizing complex molecules is a significant area of contemporary chemical research. Future efforts in this area could focus on creating more efficient and sustainable ways to produce tribromoethylmethylphenol. This could involve exploring green chemistry principles to reduce waste and energy consumption. Research into novel catalytic systems and alternative reaction media could also lead to more effective synthetic routes. The combination of different polymerization techniques, such as thermally- and photochemically-induced methods, could also be investigated for creating polymers incorporating this compound. rsc.org

Computational Design and Rational Synthesis of Tailored Derivatives

Computational chemistry offers powerful tools for designing new molecules with specific properties. By using molecular modeling and simulation, researchers can predict the characteristics of different derivatives of tribromoethylmethylphenol before they are synthesized in the lab. nih.govnih.gov This approach, known as rational design, can save significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov For example, computational methods can be used to predict how changes in the molecular structure will affect the compound's electronic, optical, or biological properties. nih.gov

Environmental Remediation Technologies Based on Chemical Transformation

The potential for using chemical transformation as a basis for environmental remediation technologies is an area of growing interest. Future research could explore how tribromoethylmethylphenol or its derivatives might be used to address environmental contaminants. This could involve investigating its potential as a catalyst or as a building block for materials used in remediation. mdpi.com Technologies such as advanced oxidation processes, which utilize highly reactive species to break down pollutants, could be an area of focus. provectusenvironmental.com Additionally, the development of remediation techniques that combine chemical and biological processes could offer new solutions for cleaning up contaminated sites. researchgate.net

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Synthesis

The unique structure of tribromoethylmethylphenol may lend itself to applications in advanced materials. Interdisciplinary research, combining expertise from chemistry, materials science, and engineering, will be key to unlocking this potential. kfupm.edu.saresearchgate.net For example, this compound could be explored as a monomer or an additive in the creation of new polymers with tailored properties, such as enhanced thermal stability or flame retardancy. The development of such materials could have applications in a wide range of fields, from electronics to aerospace. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.